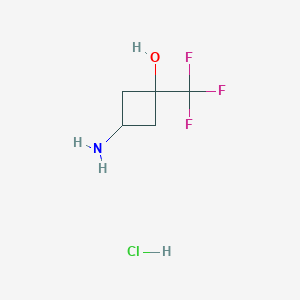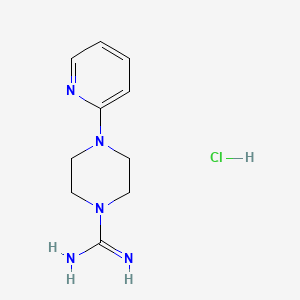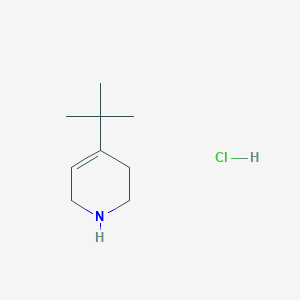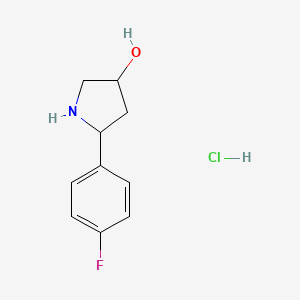
2-(Chloromethyl)-5-fluoropyrimidine
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for “2-(Chloromethyl)-5-fluoropyrimidine”. However, it seems to be a compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring1.
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-5-fluoropyrimidine” is not explicitly mentioned in the search results. However, there are references to the synthesis of related compounds. For instance, a paper discusses the synthesis of quinazolinone and quinazoline derivatives, which are benzo-fused pyrimidine derivatives2. Another paper mentions the synthesis of optically active 2-chloromethyl-2-oxazolines3.Molecular Structure Analysis
The molecular structure analysis of “2-(Chloromethyl)-5-fluoropyrimidine” is not directly available. However, a related compound, 1-(chloromethyl)-2-methyl naphthalene, has been studied. The optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated with the help of HF and B3LYP (DFT) method using 6-311G(d,p), 6-311++G(d,p) basis sets4.Chemical Reactions Analysis
The specific chemical reactions involving “2-(Chloromethyl)-5-fluoropyrimidine” are not detailed in the search results. However, a paper discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate, which could be relevant given the presence of a chloromethyl group in "2-(Chloromethyl)-5-fluoropyrimidine"5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-(Chloromethyl)-5-fluoropyrimidine” are not provided in the search results. However, a related compound, epichlorohydrin, is described as a clear colorless liquid with an irritating chloroform-like odor6.Wissenschaftliche Forschungsanwendungen
- Epichlorohydrin (2-(Chloromethyl)oxirane) : It is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Chloromethane (Methyl chloride) : It is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
- Hyper Cross-linked Polymers (HCPs) : These are a class of porous materials that have been intensively used in the past few years. The HCP material is synthesized by Friedel Craft reactions. These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Epichlorohydrin (2-(Chloromethyl)oxirane) : It is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Chloromethane (Methyl chloride) : It is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
Safety And Hazards
The safety and hazards of “2-(Chloromethyl)-5-fluoropyrimidine” are not directly mentioned in the search results. However, a safety data sheet for a related compound, chloroethyl chloroformate, mentions that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled7.
Zukünftige Richtungen
The future directions of research involving “2-(Chloromethyl)-5-fluoropyrimidine” are not directly mentioned in the search results. However, a paper discusses the use of micelles self-assembled from amphiphilic molecules dispersed in water as a green solvent, which has facilitated reactions of organic compounds8. Another paper discusses modern strategies for catalytic nucleophilic substitutions9.
Please note that the information provided is based on the closest available data and may not directly pertain to “2-(Chloromethyl)-5-fluoropyrimidine”. For more accurate information, further research or consultation with a subject matter expert may be required.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQALAWTLCKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-fluoropyrimidine | |
CAS RN |
1196151-61-7 | |
| Record name | 2-(chloromethyl)-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)



![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)
![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)


![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)

![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)